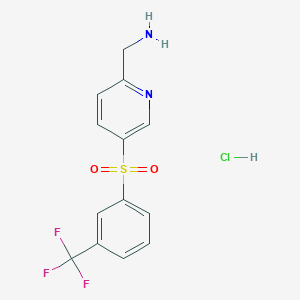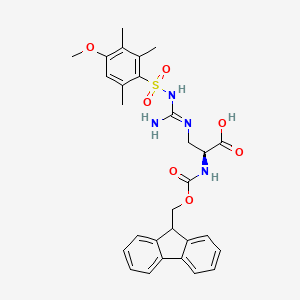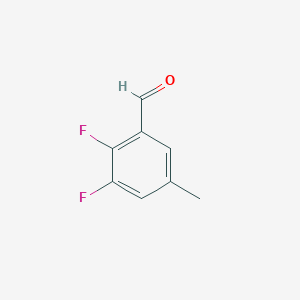
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is a chemical compound with the molecular formula C8H4BrIN2OS and a molecular weight of 383.00 g/mol . This compound is characterized by the presence of bromine, iodine, and a thiadiazole ring attached to a phenol group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Bromination and Iodination: The phenol group is brominated and iodinated using bromine and iodine reagents, respectively. These reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms .
Applications De Recherche Scientifique
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and thiadiazole ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: This compound has a similar thiadiazole ring but lacks the iodine atom.
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Similar structure but with an additional oxygen atom linking the thiadiazole ring to the phenol group.
Uniqueness
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various research applications, offering unique reactivity patterns compared to its analogs .
Propriétés
Formule moléculaire |
C8H4BrIN2OS |
|---|---|
Poids moléculaire |
383.01 g/mol |
Nom IUPAC |
5-bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H4BrIN2OS/c9-4-1-2-5(6(13)3-4)7-11-12-8(10)14-7/h1-3,13H |
Clé InChI |
QULBJLBPGREIDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C2=NN=C(S2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)

